molecular formula C15H10O7 B3100129 5-(2-Carboxyphenoxy)isophthalic acid CAS No. 1361345-85-8

5-(2-Carboxyphenoxy)isophthalic acid

Cat. No. B3100129
CAS RN: 1361345-85-8
M. Wt: 302.23 g/mol
InChI Key: IYCRITGDNAXNJH-UHFFFAOYSA-N
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Description

5-(2-Carboxyphenoxy)isophthalic acid is a compound that has been used in the synthesis of Cu(II)/Ni(II)–organic frameworks . It contains a total of 33 bonds, including 23 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 3 carboxylic acids (aromatic), 3 hydroxyl groups, and 1 ether (aromatic) .


Synthesis Analysis

The compound has been used in the synthesis of Cu(II)/Ni(II)–organic frameworks. A mixture of Cu(Ac)2·2H2O (0.5 mmol), 5-(2-carboxyphenoxy)isophthalic acid (0.1 mmol), 1,4-bis(1,2,4-triazol-1-yl)butane (0.1 mmol), distilled water (10 mL) and sodium hydroxide solution (0.1 mL 2 mol L−1) was sealed in a 25 mL Teflon-lined stainless container, which was heated at 140 °C for 3 days .


Molecular Structure Analysis

The molecular structure of 5-(2-Carboxyphenoxy)isophthalic acid is characterized by a total of 33 bonds. There are 23 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 3 carboxylic acids (aromatic), 3 hydroxyl groups, and 1 ether (aromatic) .


Chemical Reactions Analysis

The compound has been used in the synthesis of Cu(II)/Ni(II)–organic frameworks. The frameworks exhibit different architectures constructed from different homometallic clusters varying from mononuclear, binuclear to tetranuclear metal(II) polyhedra .


Physical And Chemical Properties Analysis

The compound is characterized by a total of 33 bonds, including 23 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 3 carboxylic acids (aromatic), 3 hydroxyl groups, and 1 ether (aromatic) .

Scientific Research Applications

Construction of Metal-Organic Frameworks

“5-(2-Carboxyphenoxy)isophthalic acid” has been used in the construction of Cu(II)/Ni(II) organic frameworks . These frameworks are synthesized from homometallic clusters and exhibit different architectures. They are constructed from different homometallic clusters varying from mononuclear, binuclear to tetranuclear metal(II) polyhedra as Second Building Blocks (SBUs) .

Visible Light-Driven Photocatalytic Properties

The Cu(II)/Ni(II) organic frameworks constructed using “5-(2-Carboxyphenoxy)isophthalic acid” have shown visible light-driven photocatalytic properties . They have been studied for the degradation of dyes (RhB) under visible light irradiation .

Semiconductor Applications

The Cu(II) complexes constructed from “5-(2-Carboxyphenoxy)isophthalic acid” are semiconducting in nature, with an energy gap (Eg) of 1.30 eV . This property makes them potentially useful in semiconductor applications.

Luminescence Applications

Metal-organic frameworks (MOFs) constructed from “5-(2-Carboxyphenoxy)isophthalic acid” can potentially be applied to luminescence . The unique structures of these MOFs can lead to interesting luminescent properties.

Catalysis Applications

The unique structures of the MOFs constructed from “5-(2-Carboxyphenoxy)isophthalic acid” can potentially be applied to catalysis . The various coordination geometries of the transition metal cations used in these MOFs can lead to various crystal architectures, which can be applied to catalysis .

Gas Adsorption Applications

The MOFs constructed from “5-(2-Carboxyphenoxy)isophthalic acid” can potentially be applied to gas adsorption . The unique structures of these MOFs can lead to good physico-chemical properties, making them potentially useful for gas adsorption .

Mechanism of Action

Mode of Action

It has been used in the synthesis of metal-organic frameworks (mofs), indicating that it may interact with metal ions . The exact nature of these interactions and the resulting changes at the molecular level require further investigation.

Biochemical Pathways

The specific biochemical pathways affected by 5-(2-Carboxyphenoxy)isophthalic acid are currently unknown. Its role in the synthesis of MOFs suggests it may influence pathways involving metal ions

Pharmacokinetics

Its predicted properties include a boiling point of 571.7±50.0 °C and a density of 1.529±0.06 g/cm3 . The impact of these properties on the compound’s bioavailability requires further investigation.

Result of Action

Its use in the synthesis of MOFs suggests it may have effects related to the properties of these materials

Action Environment

Its use in the synthesis of MOFs under hydrothermal conditions suggests that temperature and pressure may be important factors

properties

IUPAC Name

5-(2-carboxyphenoxy)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-13(17)8-5-9(14(18)19)7-10(6-8)22-12-4-2-1-3-11(12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCRITGDNAXNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Carboxyphenoxy)isophthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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